Product packaging for cis-trans-Mivacurium chloride(Cat. No.:CAS No. 107740-63-6)

cis-trans-Mivacurium chloride

Cat. No.: B8818050
CAS No.: 107740-63-6
M. Wt: 1100.2 g/mol
InChI Key: WMSYWJSZGVOIJW-YWPFIEPNSA-L
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Description

Historical Context of Neuromuscular Blocking Agent Development and cis-trans-Mivacurium (B12782831) Chloride

The journey to develop modern neuromuscular blocking agents is a significant chapter in the history of anesthesia and pharmacology. For centuries, the paralyzing effect of curare, a plant extract used by South American indigenous peoples on hunting arrows, was known. medigraphic.com The scientific exploration of its properties began in the 19th century with the work of physiologists like Claude Bernard, who demonstrated that curare acts at the neuromuscular junction. nih.gov However, it wasn't until 1942 that curare was first formally used in clinical anesthesia by Harold Griffith and Enid Johnson, an event that revolutionized surgical practice by allowing for muscle relaxation independent of the depth of general anesthesia. nih.govnih.gov

The introduction of curare spurred the development of synthetic neuromuscular blockers. This era can be divided into distinct periods: the initial period focused on modifying natural compounds, followed by a period of extensive synthetic chemistry from the 1940s onwards. medigraphic.com Early synthetic agents included gallamine (B1195388), the first to be used clinically, and the depolarizing agent suxamethonium (succinylcholine), which consists of two acetylcholine (B1216132) molecules linked together. nih.gov The development of steroidal compounds like pancuronium (B99182) in the 1960s marked another major advance, offering alternatives with different pharmacological profiles. medigraphic.comecronicon.net

The quest for an "ideal" neuromuscular blocker—one with a rapid onset, predictable and short duration of action, and minimal side effects—continued. medigraphic.com This drive led to the synthesis of the benzylisoquinoline class of compounds. medigraphic.com Atracurium (B1203153), introduced in the 1980s, was a key development in this lineage, notable for its unique metabolism (Hofmann elimination) that is independent of organ function. jvsmedicscorner.com Following this, Mivacurium (B34715) chloride emerged as a second-generation tetrahydroisoquinolinium neuromuscular blocking drug. wikipedia.org Developed by researchers at Burroughs Wellcome Co., it was specifically designed to have a short duration of action due to its rapid hydrolysis by plasma cholinesterases. ecronicon.netwikipedia.org

Mivacurium chloride is not a single entity but a mixture of three stereoisomers. rxlist.comchemicalbook.com These isomers arise from chirality at the C-1 carbon of the tetrahydroisoquinolinium rings, the quaternary nitrogen centers, and the E/Z isomerism of the double bond in the ester bridge. wikipedia.org The three isomers are the trans-trans, cis-trans, and cis-cis diesters. rxlist.com The cis-trans isomer, specifically (E)-1R,1'R,2R,2'S, is a significant component of the mixture and contributes substantially to its neuromuscular blocking activity. wikipedia.org The first clinical trial of mivacurium was conducted in 1984, confirming its potential as a short-acting agent. wikipedia.org

Overview of Bisbenzylisoquinolinium Diester Compounds in Neuromuscular Pharmacology

cis-trans-Mivacurium chloride belongs to the bisbenzylisoquinolinium diester class of non-depolarizing neuromuscular blocking agents. ecronicon.netwikipedia.org It is more accurately described as a bisbenzyltetrahydroisoquinolinium compound. wikipedia.org This structural classification is key to understanding its pharmacological properties. These compounds are characterized by two bulky benzylisoquinolinium "heads" connected by a linking chain, in this case, a diester bridge. oup.com

The "bisquaternary" structure, with two positively charged nitrogen atoms, is a common feature in many non-depolarizing relaxants, as it mimics the structure of acetylcholine and allows for binding to nicotinic acetylcholine receptors at the neuromuscular junction without activating them. oup.com This competitive antagonism prevents acetylcholine from depolarizing the muscle fiber, resulting in muscle relaxation. jvsmedicscorner.com

A defining feature of bisbenzylisoquinolinium diester compounds like mivacurium and its predecessor atracurium is the presence of ester linkages in the connecting chain. ecronicon.net These ester bonds are susceptible to hydrolysis, providing a built-in mechanism for biodegradation. wikipedia.org In the case of mivacurium, this hydrolysis is rapidly carried out by plasma cholinesterases, the same enzymes that metabolize succinylcholine (B1214915). chemicalbook.com This enzymatic degradation is the primary reason for mivacurium's short duration of action and distinguishes it from other benzylisoquinolinium compounds like cisatracurium, which is primarily metabolized through Hofmann elimination. jvsmedicscorner.comwikipedia.org

The stereochemistry of these molecules is also of critical pharmacological importance. The different spatial arrangements of the atoms in stereoisomers can lead to significant differences in potency and metabolic profile. oup.com In mivacurium, the trans-trans and cis-trans isomers are the most potent and abundant components of the clinical formulation. rxlist.comoup.com

Data Tables

Table 1: Stereoisomers of Mivacurium Chloride

This table details the composition and relative neuromuscular blocking potency of the three stereoisomers present in Mivacurium chloride.

Stereoisomer NameSystematic NameProportion in Mixture (%)Relative Potency
trans-trans-Mivacurium (E)-1R,1'R,1'S,2'S56%High
cis-trans-Mivacurium (E)-1R,1'R,2R,2'S36%High
cis-cis-Mivacurium (E)-1R,1'R,2R,2'R6%Low (approx. 10% of other isomers)

Source: wikipedia.orgrxlist.comoup.com

Table 2: Chemical Compounds Mentioned

Properties

CAS No.

107740-63-6

Molecular Formula

C58H80Cl2N2O14

Molecular Weight

1100.2 g/mol

IUPAC Name

1-O-[3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dichloride

InChI

InChI=1S/C58H80N2O14.2ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;;/h13-14,31-38,45-46H,15-30H2,1-12H3;2*1H/q+2;;/p-2/b14-13+;;/t45-,46-,59-,60+;;/m1../s1

InChI Key

WMSYWJSZGVOIJW-YWPFIEPNSA-L

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Origin of Product

United States

Molecular Structure and Stereochemical Characterization of Cis Trans Mivacurium Chloride

Comprehensive Analysis of cis-trans-Mivacurium (B12782831) Chloride Stereoisomers

Mivacurium (B34715) chloride is not a single molecular entity but a mixture of three distinct stereoisomers. wikipedia.orgtg.org.au The presence of multiple chiral centers and a carbon-carbon double bond within the molecule gives rise to a total of twenty possible isomers. wikipedia.orgresearchgate.net However, the commercially available formulation consists of a specific and controlled combination of three of these isomers. wikipedia.orgresearchgate.net

Chiral Centers and Diastereomeric Configurations

The stereoisomerism of mivacurium chloride originates from several key structural features:

Chiral Carbon Atoms: The molecule possesses chiral centers at the C-1 and C-1' positions of the two tetrahydroisoquinolinium rings. google.comgoogle.com The compound utilized in clinical practice has the R configuration at both of these centers. google.com

Chiral Quaternary Nitrogen Atoms: The two nitrogen atoms within the isoquinolinium rings are also chiral centers. wikipedia.orggoogle.com The spatial arrangement of the methyl group on each nitrogen atom can be either R or S. google.com

Geometric Isomerism: The central oct-4-ene diester bridge contains a C=C double bond, which can exist in either the E (trans) or Z (cis) configuration. wikipedia.org The clinically used form of mivacurium chloride exclusively contains the E (trans) configuration at this double bond. wikipedia.org

Due to the symmetry of the molecule and the specific R configuration at the C-1 and C-1' positions, only three diastereomers are present in the final mixture. wikipedia.org These are identified by the configuration at the chiral nitrogen atoms and are commonly referred to as the trans-trans, cis-trans, and cis-cis isomers. wikipedia.orggoogle.com

The specific configurations of the three stereoisomers are:

(1R, 1'R, 2S, 2'S): This is the trans-trans diester. amazonaws.comfda.gov

(1R, 1'R, 2R, 2'S): This is the cis-trans diester. amazonaws.comfda.gov

(1R, 1'R, 2R, 2'R): This is the cis-cis diester. google.comamazonaws.comfda.gov

Proportions and Relative Abundance of Isomers in the Mixture

The three stereoisomers are present in the mivacurium chloride mixture in specific and consistent proportions. wikipedia.org The trans-trans and cis-trans isomers are the most abundant, collectively comprising 92% to 96% of the mixture. amazonaws.comfda.govmedsafe.govt.nzmedicines.org.uk

StereoisomerProportion in Mixture (%)Relative Potency
trans-trans52 - 62High
cis-trans34 - 40High
cis-cis4 - 8Low (approx. 1/10th of the other two)

The trans-trans and cis-trans isomers exhibit comparable and high neuromuscular blocking potency. google.commedsafe.govt.nz In contrast, the cis-cis isomer is significantly less potent, possessing approximately one-tenth the activity of the other two isomers. wikipedia.orgamazonaws.comfda.govmedsafe.govt.nzmedicines.org.uk

Structural Resemblances and Differentiations from Related Benzylisoquinolinium Compounds

Mivacurium chloride belongs to the bisbenzyltetrahydroisoquinolinium class of compounds, a group that also includes atracurium (B1203153) and doxacurium (B1220649). wikipedia.orgoup.com While they share a common structural backbone, there are key differences that influence their pharmacological properties.

A significant point of differentiation lies in the ester linkages within the molecule. In mivacurium, the orientation of the two oxygen atoms in the ester bridge is towards the tetrahydroisoquinolinium (THIQ) side of the carbonyl group. wikipedia.org This is in contrast to atracurium, where the oxygen atom is on the bridge side, a configuration referred to as a "reversed ester" linkage. wikipedia.org This structural feature in mivacurium makes it more susceptible to hydrolysis by plasma cholinesterase. wikipedia.org

Synthetic Pathways and Chemical Development of Cis Trans Mivacurium Chloride

Historical Evolution of Synthetic Approaches for Mivacurium (B34715) Chloride

The journey to synthesize mivacurium chloride is rooted in the extensive structure-activity relationship studies of neuromuscular blocking agents. First synthesized in 1981 by chemists at Burroughs Wellcome Co., mivacurium was a result of efforts to create potent non-depolarizing agents by combining pharmacophores from existing drugs like laudexium (B1674549) and succinylcholine (B1214915). wikipedia.org Early research confirmed that the bulky benzylisoquinolinium structure provided a non-depolarizing mechanism of action. wikipedia.org The partial saturation of the benzylisoquinoline ring to a tetrahydroisoquinoline ring further increased potency without adverse effects, making the tetrahydroisoquinolinium structure a key building block. wikipedia.org

Mivacurium chloride's development is part of a lineage of tetrahydroisoquinolinium neuromuscular blocking drugs. wikipedia.org It is structurally similar to atracurium (B1203153) but possesses "reversed ester" linkages, which makes it more susceptible to hydrolysis by plasma cholinesterase, leading to its short duration of action. wikipedia.orgnih.gov The initial synthesis in 1981, designated BW1090U, led to clinical trials starting in 1984. wikipedia.org These trials showed promise for reduced histamine (B1213489) release compared to its predecessors. wikipedia.org

The general synthetic approach involves the coupling of two key building blocks: a chiral tetrahydroisoquinoline derivative and a C8-dicarboxylic acid linker. A common method involves the reaction of N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride in an organic solvent. google.comgoogle.com The resulting crude mivacurium chloride is then subjected to purification steps. Over the years, refinements to this process have focused on improving purity, scalability, and cost-effectiveness. google.comgoogle.comwipo.int

Stereoselective Synthesis Methodologies for cis-trans-Mivacurium (B12782831) Chloride

Mivacurium chloride is a symmetrical molecule with multiple stereogenic centers, leading to the possibility of twenty isomers. wikipedia.org The clinically used formulation is a mixture of three stereoisomers: the (E)-trans-trans, (E)-cis-trans, and (E)-cis-cis isomers. wikipedia.orgnih.gov The trans-trans and cis-trans isomers are the most potent and constitute the majority of the mixture. fda.gov

The stereochemistry of the final product is largely determined by the chirality of the starting materials and the reaction conditions. The key chiral precursor is (R)-5'-methoxylaudanosine. researchgate.net Two primary routes have been explored for its preparation:

Chiral Resolution: This traditional industrial method involves the synthesis of racemic 5'-methoxylaudanosine (B601609) followed by optical resolution using a chiral resolving agent like (-)-2,3-dibenzoyl-L-tartaric acid. researchgate.netresearchgate.net While effective, this method can be inefficient and generate significant waste. researchgate.net

Asymmetric Transfer Hydrogenation (ATH): A more modern and efficient approach involves the asymmetric transfer hydrogenation of a prochiral imine precursor, 6,7-dimethoxy-1-(3',4',5'-trimethoxybenzyl)-3,4-dihydroisoquinoline, using a chiral catalyst, such as a Noyori-type ruthenium complex. researchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net This method offers high enantioselectivity, leading directly to the desired (R)-enantiomer of the tetrahydroisoquinoline precursor. researchgate.net

Once the chiral tetrahydroisoquinoline precursor is obtained, it is coupled with the achiral linker, (E)-4-octene-1,8-dioic acid or its acid chloride. google.comchemicalbook.com The stereochemistry at the quaternary nitrogen atoms (cis or trans) is influenced by the reaction conditions and the initial ratio of diastereomers of the starting materials. google.com For instance, starting with a higher ratio of the trans diastereomer of N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride can influence the final isomeric composition of mivacurium chloride. google.comgoogle.com

Purity and Impurity Profiling during Synthesis

Ensuring the purity of mivacurium chloride is critical for its pharmaceutical use. google.com The synthesis process can generate various impurities that need to be identified and controlled.

Characterization of Degradation Products and Impurities

Several impurities can arise during the synthesis and storage of mivacurium chloride. The primary degradation pathway is ester hydrolysis, which can occur both enzymatically in the body and chemically under acidic or alkaline conditions. fda.govresearchgate.net This hydrolysis leads to the formation of a quaternary monoester metabolite and a quaternary alcohol metabolite. fda.govoup.com

Key process-related impurities that have been identified include:

Starting Materials: Unreacted N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride (Compound A) in both its cis and trans forms. google.comgoogle.com

Acid Ester: A partially reacted intermediate where only one of the tetrahydroisoquinoline moieties has coupled with the dicarboxylic acid linker. This also exists as cis and trans isomers. google.comgoogle.com

Other Impurities: Various other minor impurities can also be formed. google.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for monitoring the purity and isomeric composition of mivacurium chloride. google.com HPLC methods coupled with detectors like charged aerosol detection (CAD) or mass spectrometry (MS) are used for the simultaneous determination of the mivacurium isomers and their degradation products. researchgate.net Purification of the crude product often involves multiple steps, including washings with organic solvents and column chromatography, to remove these impurities and achieve a purity of over 97.5%. google.comgoogle.com

Table 1: Isomeric Composition of Mivacurium Chloride

IsomerTypical Percentage in Mixture
(E)-trans-trans56-58%
(E)-cis-trans35-36%
(E)-cis-cis~6%

Source: wikipedia.orgnih.govgoogle.com

Table 2: Common Impurities in Mivacurium Chloride Synthesis
ImpurityChemical Name/DescriptionSource
Compound A (trans)trans-N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chlorideUnreacted starting material
Compound A (cis)cis-N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chlorideUnreacted starting material
Acid Ester (trans)Mono-esterified intermediate (trans isomer)Incomplete reaction
Acid Ester (cis)Mono-esterified intermediate (cis isomer)Incomplete reaction
Quaternary AlcoholProduct of complete ester hydrolysisDegradation
Quaternary MonoesterIntermediate product of ester hydrolysisDegradation

Source: google.comgoogle.comfda.govoup.com

Molecular Pharmacology of Cis Trans Mivacurium Chloride: Receptor Interactions and Mechanisms of Action

Competitive Antagonism at Cholinergic Receptors on Motor End-Plates (In Vitro Studies)

The primary mechanism of action of cis-trans-mivacurium (B12782831) chloride is competitive antagonism at nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end-plate of the neuromuscular junction. hres.canih.govdrugbank.com By binding to these receptors, mivacurium (B34715) chloride prevents acetylcholine (ACh), the endogenous neurotransmitter, from binding and initiating the depolarization of the muscle cell membrane. radiusohio.comnih.gov This blockade of neuromuscular transmission results in skeletal muscle relaxation. medicines.org.uk

In vitro studies have consistently demonstrated this competitive antagonism. Mivacurium and its isomers act as competitive antagonists of acetylcholine at the postsynaptic nicotinic receptors. derangedphysiology.com This action is reversible and can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, a principle utilized in the clinical reversal of neuromuscular blockade with acetylcholinesterase inhibitors like neostigmine. drugbank.commedicines.org.uk

The interaction is specific to the nicotinic receptors at the neuromuscular junction, which are composed of α1, β1, δ, and ε subunits in adults ((α1)₂β1δε). oup.comnih.gov Nondepolarizing neuromuscular blocking agents, including mivacurium, compete with acetylcholine for the two binding sites on the α subunits of these receptors. aneskey.com

Interaction with Nicotinic Acetylcholine Receptor Subtypes (In Vitro Models, e.g., Xenopus Oocytes)

Studies utilizing Xenopus laevis oocytes injected with messenger RNA encoding for various human nAChR subtypes have provided detailed insights into the selectivity profile of mivacurium. These in vitro models allow for the expression of specific receptor subtypes and the precise measurement of drug-receptor interactions.

Research has shown that mivacurium chloride inhibits not only the muscle-type nAChR (α1β1εδ) but also various neuronal nAChR subtypes. nih.govcapes.gov.br This includes subtypes such as α3β2, α3β4, α4β2, and α7. The inhibition of these neuronal receptors is concentration-dependent and occurs in the low micromolar range. nih.govcapes.gov.br

The mechanism of blockade at neuronal nAChRs can vary depending on the specific subtype and the neuromuscular blocking agent being studied. nih.govcapes.gov.br For mivacurium, the interaction with these neuronal subtypes is a critical area of research, as it may explain some of the secondary effects observed with neuromuscular blocking agents.

Data from studies using Xenopus oocytes expressing human recombinant nAChRs has quantified the inhibitory concentrations (IC₅₀) of mivacurium for different subtypes: caymanchem.com

Receptor SubtypeIC₅₀ (nM)
Adult Muscular (α1β1εδ)3.69
Neuronal (α3β2)69,040
Neuronal (α3β4)3,710
Neuronal (α4β2)1,520
Neuronal (α7)2,900

This table presents the half-maximal inhibitory concentrations (IC₅₀) of mivacurium for various human nicotinic acetylcholine receptor subtypes as determined in Xenopus oocyte expression systems. caymanchem.com

Binding Kinetics and Affinity Studies in Isolated Tissue Preparations

Binding kinetics and affinity studies in isolated tissue preparations further elucidate the pharmacological profile of cis-trans-mivacurium chloride. These studies often utilize preparations such as the guinea pig heart and bronchial tissues to assess interactions with muscarinic acetylcholine receptors, which are also part of the cholinergic system.

Mivacurium has been shown to be an antagonist of muscarinic M₂ and M₃ receptors, with ED₅₀ values of 0.3 mg/kg for guinea pig cardiac M₂ receptors and 0.1 mg/kg for guinea pig bronchial M₃ receptors, respectively. caymanchem.com In vivo, mivacurium can inhibit bradycardia and bronchoconstriction induced by vagal stimulation or acetylcholine in guinea pigs. caymanchem.com

Competitive radioligand binding assays have been employed to determine the relative binding affinities of various neuromuscular relaxants for M₂ and M₃ muscarinic receptors. In these studies, mivacurium demonstrated a lower affinity for M₂ receptors compared to agents like pancuronium (B99182) and gallamine (B1195388). drugbank.com For M₃ receptors, the order of potency placed mivacurium behind pancuronium and atracurium (B1203153) but ahead of gallamine and succinylcholine (B1214915). drugbank.com

Comparative Receptor Binding Profiles with Other Neuromuscular Blocking Agents (In Vitro/Animal Models)

When compared to other neuromuscular blocking agents, mivacurium exhibits a distinct receptor binding profile. As a benzylisoquinolinium compound, its structure and properties differ from the aminosteroidal agents like rocuronium (B1662866) and vecuronium (B1682833). nih.govmsdvetmanual.com

In terms of potency at the neuromuscular junction, the number of methoxy (B1213986) groups on the benzylisoquinolinium heads influences the drug's effectiveness. oup.com Doxacurium (B1220649), with six methoxy groups, is more potent than mivacurium, which has five, and atracurium, which has four. oup.com

The onset of action is inversely related to potency for many neuromuscular blockers. oup.comjvsmedicscorner.com Less potent agents, which are administered in higher doses, tend to have a more rapid onset. Mivacurium is considered a short-acting agent. hres.cadrugbank.com

In comparative studies in sheep, mivacurium demonstrated a more rapid onset of neuromuscular blockade than atracurium and vecuronium. caymanchem.com

The following table provides a comparative overview of the receptor binding affinities (as pKi values) of mivacurium and other neuromuscular blocking agents for muscarinic M₂ and M₃ receptors. A higher pKi value indicates a higher affinity.

Neuromuscular Blocking AgentMuscarinic M₂ Receptor Affinity (pKi)Muscarinic M₃ Receptor Affinity (pKi)
Pancuronium7.0 ± 0.16.5 ± 0.1
Gallamine6.8 ± 0.15.3 ± 0.1
Rocuronium6.1 ± 0.15.7 ± 0.1
Atracurium5.8 ± 0.16.0 ± 0.1
Pipecuronium5.7 ± 0.15.8 ± 0.1
Doxacurium5.6 ± 0.14.9 ± 0.1
Mivacurium 5.4 ± 0.1 5.5 ± 0.1
Succinylcholine4.8 ± 0.15.0 ± 0.1

This table, adapted from competitive radioligand binding assay data, shows the relative binding affinities of several neuromuscular relaxants for M₂ and M₃ muscarinic receptors. drugbank.com

Enzymatic Degradation and Metabolic Pathways of Cis Trans Mivacurium Chloride

Role of Plasma Cholinesterase (Butyrylcholinesterase) in Mivacurium (B34715) Hydrolysis (In Vitro)

In vitro studies have definitively established that mivacurium chloride is hydrolyzed by plasma cholinesterase, also known as butyrylcholinesterase (BChE). nih.govnih.govnih.gov This enzymatic process is the principal route of its metabolism. researchgate.netwikipedia.org The hydrolysis of mivacurium by BChE is rapid and follows first-order kinetics. researchgate.netnih.gov The rate of this breakdown is directly dependent on the activity of plasma cholinesterase. termedia.plresearchgate.net

Conversely, acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) at the neuromuscular junction, is a poor hydrolyzer of mivacurium and plays a minimal role in its metabolism. termedia.plnih.govnih.gov This specificity for BChE is a key feature of mivacurium's metabolic profile. In vitro experiments have shown that mivacurium is metabolized significantly in solutions containing butyrylcholinesterase, but only minimally in those containing acetylcholinesterase. nih.gov

Mivacurium itself is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. termedia.plwikipedia.org In vitro studies reveal that the hydrolysis by plasma cholinesterase is stereoselective. researchgate.net The trans-trans and cis-trans isomers, which are the most potent, are rapidly hydrolyzed. fda.gov The cis-cis isomer is metabolized more slowly. researchgate.net This stereoselective metabolism confirms that the ester group in the trans configuration is more accessible to enzymatic attack by BChE. researchgate.net The rapid hydrolysis by BChE explains the short half-life and duration of action of the compound. termedia.pl

Enzyme Specificity in Mivacurium Hydrolysis (In Vitro)
EnzymeHydrolytic Activity towards MivacuriumReference
Plasma Cholinesterase (Butyrylcholinesterase)Primary enzyme for hydrolysis; rapid degradation nih.govnih.govnih.gov
AcetylcholinesteraseMinimal to no hydrolytic activity termedia.plnih.govnih.gov

Identification and Characterization of Quaternary Alcohol and Monoester Metabolites (In Vitro)

The enzymatic hydrolysis of the diester bonds in mivacurium by butyrylcholinesterase results in the formation of pharmacologically inactive metabolites. termedia.pl In vitro analysis has identified these breakdown products as a quaternary alcohol and a quaternary monoester. researchgate.net

The initial and rate-determining step is the hydrolysis of one of the two ester linkages. wikipedia.org This process breaks down the parent bis-quaternary diester molecule into two primary metabolites. For the specific cis-trans isomer, in vitro degradation studies show it is converted exclusively to a cis monoester and a trans alcohol. researchgate.net The subsequent hydrolysis of the remaining ester on the monoester metabolite occurs at a much slower rate. wikipedia.org The termination of the neuromuscular blocking action is effectively achieved after the initial hydrolysis, as the resulting mono-quaternary metabolites lack significant neuromuscular blocking activity. wikipedia.org

Michaelis-Menten Kinetics of Enzymatic Hydrolysis (In Vitro Parameters: Km, Vmax)

The kinetics of mivacurium's hydrolysis by plasma cholinesterase have been characterized using the Michaelis-Menten model, which describes the relationship between the substrate concentration and the rate of an enzyme-catalyzed reaction. In vitro studies using pooled human plasma have determined the key parameters for mivacurium. nih.gov

The Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), was found to be 245 µmol/L for mivacurium. researchgate.netnih.gov The maximum velocity (Vmax) of this hydrolysis was determined to be 50 U/L. nih.gov These kinetic parameters provide a quantitative measure of the efficiency of BChE in metabolizing mivacurium.

In Vitro Michaelis-Menten Kinetic Parameters for Mivacurium Hydrolysis in Human Plasma
ParameterValueReference
Michaelis-Menten Constant (Km)245 µmol/L researchgate.netnih.gov
Maximum Velocity (Vmax)50 U/L nih.gov

Comparative Metabolism with Succinylcholine (B1214915) (In Vitro Studies)

Succinylcholine is another neuromuscular blocking agent that is also rapidly hydrolyzed by plasma cholinesterase. nih.gov In vitro metabolic studies have been conducted to compare the hydrolysis rates of mivacurium and succinylcholine. nih.gov

These studies have shown that while both are substrates for BChE, their kinetic profiles differ. The Km for succinylcholine is 37 µmol/L, and its Vmax is 74 U/L. nih.gov This indicates that BChE has a higher affinity for succinylcholine (lower Km) compared to mivacurium. However, when evaluated at comparable multiples of their respective Km values, the in vitro hydrolysis rate of mivacurium is approximately 70% of that of succinylcholine. nih.gov Other in vitro findings report a similar range, with mivacurium being hydrolyzed at a rate of 70-88% of that of succinylcholine. portico.org This rapid, albeit slightly slower, rate of hydrolysis compared to succinylcholine underscores mivacurium's characteristic short duration of action. portico.org

Comparative In Vitro Hydrolysis by Plasma Cholinesterase
CompoundKm (µmol/L)Vmax (U/L)Relative Hydrolysis RateReference
cis-trans-Mivacurium (B12782831) chloride2455070-88% of Succinylcholine nih.govportico.org
Succinylcholine3774100% (Reference) nih.gov

Stereoselective Aspects in Metabolism and Molecular Activity of Cis Trans Mivacurium Chloride

Stereoselective Degradation Patterns of Isomers (In Vitro)

The in vitro degradation of mivacurium (B34715) isomers in human plasma is stereoselective, primarily driven by enzymatic hydrolysis via plasma cholinesterase. researchgate.netresearchgate.net This process leads to the formation of a quaternary alcohol and a quaternary monoester metabolite. wikidoc.org

Research has shown that the ester group in the trans configuration is more susceptible to enzymatic attack. researchgate.netresearchgate.netresearchgate.net Consequently, the hydrolysis of mivacurium is a stereoselective process. researchgate.netresearchgate.net In vitro studies using human plasma have demonstrated that the degradation of the active isomers of mivacurium confirms the significant role of plasma cholinesterases in their breakdown. researchgate.netresearchgate.netresearchgate.net

The degradation pathways are specific to the isomer:

The cis-trans isomer is exclusively converted to a cis monoester and a trans alcohol. researchgate.netresearchgate.net

The trans-trans and cis-cis isomers only form metabolites in the trans and cis configurations, respectively. researchgate.netresearchgate.net

The mean in vitro rates of disappearance for the trans and cis monoesters were found to be 0.00750 min⁻¹ and 0.000633 min⁻¹, respectively. researchgate.netresearchgate.net

Differential Metabolic Rates of cis-trans, trans-trans, and cis-cis Isomers (In Vitro Half-Lives)

The metabolic rates of the mivacurium isomers differ significantly, which is reflected in their in vitro half-lives in human plasma. The two more potent and abundant isomers, trans-trans and cis-trans, are rapidly hydrolyzed.

In one study, the in vitro rate of disappearance for the trans-trans and cis-trans isomers was very rapid, with mean values of 0.803 min⁻¹ and 0.921 min⁻¹, respectively. researchgate.net In contrast, the cis-cis isomer had a much slower rate of disappearance, with a mean value of 0.0106 min⁻¹. researchgate.net

Another set of in vitro experiments in human plasma from healthy volunteers reported the following mean half-life values:

trans-trans isomer: 1.3 ± 0.3 minutes. wikidoc.orgrxlist.com

cis-trans isomer: 0.8 ± 0.2 minutes. wikidoc.orgrxlist.com

cis-cis isomer: 276 ± 130 minutes. wikidoc.orgfda.gov

This significant difference in half-life suggests that while plasma cholinesterase is the primary elimination pathway for the trans-trans and cis-trans isomers, other pathways contribute to the in vivo elimination of the cis-cis isomer. wikidoc.org

IsomerIn Vitro Half-Life (minutes)Source
trans-trans1.3 ± 0.3 wikidoc.orgrxlist.com
cis-trans0.8 ± 0.2 wikidoc.orgrxlist.com
cis-cis276 ± 130 wikidoc.orgfda.gov
IsomerRelative Potency (Animal Models)Percentage in MixtureSource
trans-transEquipotent with cis-trans52-60% wikidoc.orgnih.gov
cis-transEquipotent with trans-trans34-40% wikidoc.orgnih.gov
cis-cis~1/10th to 1/13th of trans-trans/cis-trans4-8% wikidoc.orgnih.govhres.ca

Advanced Analytical Methodologies for Cis Trans Mivacurium Chloride Research

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of mivacurium (B34715) chloride, enabling the separation and quantification of its cis-trans isomer from the other stereoisomers and metabolites.

Stereospecific HPLC Assay Development

The development of stereospecific HPLC assays is crucial for distinguishing between the isomers of mivacurium. Early methods utilized reversed-phase columns, such as a LiChrosphere 60 RP Select B column, with a mobile phase consisting of acetonitrile (B52724) and water containing an ion-pairing agent like octanesulfonic acid. researchgate.net This approach allows for the baseline resolution of the three mivacurium isomers. oup.com More recent developments have focused on optimizing these methods for routine monitoring in plasma. researchgate.net One such method employs a Spherisorb C, 5 microns column with a gradient mobile phase of acetonitrile, KH2PO4, and methanol (B129727). researchgate.netresearchgate.net

Key to the success of these assays is the sample preparation, which often involves solid-phase extraction (SPE) to isolate the isomers from complex biological matrices like plasma. researchgate.net The use of C18 and anion-exchange cartridges has proven effective for this purpose. researchgate.net For the analysis of alcohol metabolites, direct precipitation of plasma proteins is a viable alternative. nih.gov

The following table summarizes typical parameters for a stereospecific HPLC assay for mivacurium isomers:

ParameterValue
Column LiChrosphere 60 RP Select B (125 mm x 4.6 mm I.D.)
Mobile Phase Acetonitrile-water (4:6, v/v) containing 0.005 M octanesulfonic acid
Detection Fluorometric (Excitation: 202 nm, Emission: 320 nm)
Sample Preparation Solid-phase extraction (C18 and anion-exchange cartridges)

Integration with Mass Spectrometry (LC-MS, LC-MS/MS) for Identification and Quantification

The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the unequivocal identification and sensitive quantification of cis-trans-mivacurium (B12782831) chloride and its metabolites. oup.comoup.com This combination is particularly valuable in forensic toxicology and clinical analysis where high specificity is required. oup.com

In a typical LC-MS/MS setup, after chromatographic separation, the analyte is ionized, often using electrospray ionization (ESI), and then detected by the mass spectrometer. researchgate.net For mivacurium, which is a doubly charged molecule, tandem mass spectrometry can be used for confirmation. oup.com An interesting phenomenon observed with doubly charged precursor ions is that a major product fragment may have a mass-to-charge ratio exceeding that of the precursor ion. oup.com

While LC-MS/MS offers superior specificity, baseline separation of the mivacurium isomers may not always be achieved under the conditions optimized for mass spectral detection. oup.com However, the elution order generally remains consistent with LC-fluorescence methods. oup.com LC-MS methods have been validated for the quantification of mivacurium in various biological fluids, with limits of quantitation (LOQ) reported as low as 2.5 µg/L in serum. psu.eduresearchgate.net

A comparison of detection limits for mivacurium and its metabolites using an LC-fluorescence method is presented below:

AnalyteMatrixLower Limit of Detection (ng/mL)
Mivacurium Alcohol MetaboliteWhole Blood10
Serum10
Urine10
Mivacurium Ester MetabolitesWhole Blood50
Serum250
Urine25
First Eluting Mivacurium IsomerWhole Blood50
Serum500
Urine50

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods, particularly fluorescence spectroscopy, are integral to the sensitive detection and quantification of mivacurium chloride.

Fluorescence Spectroscopy and Fluorometric Properties

Mivacurium exhibits strong native fluorescence, a property that is exploited for its detection in HPLC systems. researchgate.netresearchgate.net The optimal excitation and emission wavelengths for mivacurium have been determined to be approximately 230 nm and 317 nm, respectively, in methanol. researchgate.netresearchgate.net However, variations exist, with some methods reporting excitation at 202 nm or 220 nm and emission at 320 nm. researchgate.netresearchgate.net

Fluorometric detection offers high sensitivity, with limits of detection in the low ng/mL range. researchgate.net For instance, a validated method reported a limit of detection of approximately 1 ng/mL in plasma. researchgate.net The relationship between concentration and fluorescence intensity is linear over a defined range, allowing for accurate quantification. researchgate.net One study demonstrated a linear response for mivacurium in methanol over a concentration range of 20.0 to 400.0 ng/mL. researchgate.net

The fluorometric properties of mivacurium enable its determination in various samples, including its pure form, pharmaceutical injections, and human plasma. researchgate.netresearchgate.net

Charged Aerosol Detection in LC Applications

Charged Aerosol Detection (CAD) offers a universal detection method for HPLC that is independent of the analyte's spectral properties. researchgate.netnih.gov This makes it a valuable alternative for compounds that lack a chromophore or fluorophore. slideshare.net In the context of mivacurium analysis, LC-CAD has been successfully employed for the simultaneous determination of the three mivacurium isomers and their impurities in pharmaceutical preparations. researchgate.netnih.govresearchgate.net

The principle of CAD involves nebulizing the column effluent, charging the resulting aerosol particles, and then measuring the charge, which is proportional to the analyte concentration. slideshare.net An LC-CAD method for mivacurium has been developed using a C18 column and a gradient mobile phase of aqueous formic acid and methanolic formic acid. researchgate.net This method proved to be fast, precise, accurate, and sensitive for the analysis of mivacurium isomers. nih.gov

Electrochemical Biosensors for In Vitro Enzymatic Degradation Monitoring

The rapid in vivo hydrolysis of mivacurium by plasma cholinesterase (PChE) is a key feature of its pharmacokinetic profile. researchgate.net Monitoring this enzymatic degradation is crucial for understanding its duration of action and identifying individuals with reduced PChE activity. researchgate.net Electrochemical biosensors have emerged as a promising tool for real-time, in vitro monitoring of this process.

A point-of-care (PoC) potentiometric sensor has been designed to track the kinetics of mivacurium's enzymatic degradation with high accuracy. researchgate.net This type of sensor can directly measure the decrease in mivacurium concentration as it is hydrolyzed by the enzyme. researchgate.net

In one study, a biosensor was used to estimate the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for mivacurium metabolism in real serum samples. researchgate.net The obtained values of 227 μmol/L for Km and 62 μM/min for Vmax correlated well with results from previous LC-MS/MS studies. researchgate.net This technology holds potential for personalizing medicine by rapidly identifying patients who may be at risk for prolonged paralysis following mivacurium administration. researchgate.net

Computational Chemistry and Structure Activity Relationship Sar Studies of Cis Trans Mivacurium Chloride

Molecular Modeling and Conformational Analysis of Stereoisomers

Mivacurium (B34715) chloride is a non-depolarizing neuromuscular blocking agent that exists as a mixture of three stereoisomers due to chirality at the C-1 carbon of the two tetrahydroisoquinolinium rings, the two quaternary nitrogen atoms, and E/Z diastereomerism at the double bond in the linking chain. wikipedia.orgcambridge.orgrxlist.com The three isomers are the (E)-trans-trans, (E)-cis-trans, and (E)-cis-cis diastereoisomers. google.com The typical composition of the mixture is approximately 52-60% trans-trans isomer, 34-40% cis-trans isomer, and 4-8% cis-cis isomer. rxlist.comoup.comnih.gov

Molecular modeling techniques, such as the use of programs like Gaussian, allow for conformational analysis by calculating the energies of different conformations of a molecule. google.com These calculations help determine which conformations are more stable by identifying lower energy states. google.com For complex molecules like mivacurium, these computational methods can predict the most stable three-dimensional structures. google.com

The stereoisomers of mivacurium exhibit different potencies. The trans-trans and cis-trans isomers are equipotent and are the most pharmacologically active components of the mixture. rxlist.comgoogle.comnih.govwashington.edu In contrast, the cis-cis isomer possesses only about one-tenth the neuromuscular blocking potency of the other two isomers. wikipedia.orgrxlist.comgoogle.comwashington.edu The conformational arrangement of the benzylisoquinolinium heads is a critical factor in determining the potency and side-effect profile of these agents, though the specific advantageous conformations have not been exhaustively studied. oup.com The bulky nature of the tetrahydroisoquinolinium groups contributes to the non-depolarizing mechanism of action. wikipedia.orgwikidoc.org

Table 1: Stereoisomers of Mivacurium Chloride and Their Properties

Stereoisomer Typical Percentage in Mixture Relative Potency
(E)-trans-trans 52-60% oup.comnih.gov High rxlist.comgoogle.comnih.govwashington.edu
(E)-cis-trans 34-40% oup.comnih.gov High rxlist.comgoogle.comnih.govwashington.edu
(E)-cis-cis 4-8% oup.comnih.gov Low (approx. 1/10th of others) wikipedia.orgrxlist.comgoogle.comwashington.edu

Quantitative Structure-Activity Relationship (QSAR) Analysis of Bisbenzylisoquinolinium Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. oup.com While extensively used in the pharmaceutical industry, the application of QSAR in the research of neuromuscular blocking agents, including bisbenzylisoquinolinium derivatives like mivacurium, is an area that still holds potential for further exploration. oup.com

Structure-activity relationship (SAR) studies, a precursor to QSAR, have been instrumental in the development of mivacurium and other related compounds. wikipedia.orgwikidoc.orgnih.gov These studies have established several key principles for bisbenzylisoquinolinium derivatives:

Methoxy (B1213986) Groups: The number of methoxy groups on the benzylisoquinolinium heads influences potency. For instance, atracurium (B1203153), mivacurium, and doxacurium (B1220649) have four, five, and six methoxy groups on each head, respectively, and their potency increases in that order. oup.com

Interonium Chain: The length and flexibility of the chain connecting the two quaternary heads are important. Mivacurium has a long, flexible chain with the exception of a rigid double bond. oup.com

Ester Linkages: The orientation of the ester linkages in the connecting chain affects the rate of hydrolysis by plasma cholinesterases. Mivacurium's ester groups are positioned favorably for rapid hydrolysis, contributing to its short duration of action. wikipedia.org In contrast, atracurium has "reversed ester" linkages, leading to a different degradation pathway. oup.com

4-Benzyl Substitution: Studies on derivatives have shown that substituting at the 4-position of the benzyltetrahydroisoquinolinium nucleus can lead to a rapid onset and ultra-short duration of action. However, these modifications can also introduce undesirable cardiovascular effects. researchgate.net

The development of mivacurium was a result of systematic SAR studies aimed at creating a succinylcholine (B1214915) substitute by combining structural elements from existing non-depolarizing (laudexium) and depolarizing (suxamethonium) agents. wikipedia.orgwikidoc.org

Table 2: SAR Insights for Bisbenzylisoquinolinium Derivatives

Structural Feature Impact on Activity Example Compound(s)
Increased Methoxy Groups Increased Potency oup.com Doxacurium > Mivacurium > Atracurium oup.com
Favorable Ester Linkage Orientation Rapid Enzymatic Hydrolysis wikipedia.org Mivacurium wikipedia.org
4-Benzyl Substitution Rapid Onset, Ultra-Short Duration researchgate.net Experimental Derivatives researchgate.net
Tetrahydroisoquinoline Rings Increased Potency wikidoc.org Mivacurium, Doxacurium, Atracurium wikidoc.org

Computational Studies on Binding Mechanisms with Cholinergic Receptors

Mivacurium chloride exerts its neuromuscular blocking effect by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate. wikipedia.orgdrugbank.comtg.org.au Computational studies, including molecular modeling and docking simulations, are employed to understand the binding mechanisms of ligands like mivacurium to these receptors.

The nAChR is a pentameric protein, and for neuromuscular blockade, the binding sites are located at the interfaces of the subunits. washington.edu Computational models can simulate the interaction of mivacurium's stereoisomers with these binding pockets. Mivacurium has shown inhibitory activity against various nAChR subtypes, including adult human muscular α1β1εδ-containing nAChRs (IC50 = 3.69 nM) and several neuronal nAChRs. caymanchem.com

In addition to nAChRs, mivacurium also interacts with muscarinic acetylcholine receptors (M2 and M3), acting as an antagonist. caymanchem.com This interaction can be studied computationally to predict binding affinities and potential side effects.

Computational docking and molecular dynamics simulations are valuable tools for examining the binding poses of molecules within the active sites of cholinergic receptors and enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These studies can reveal how specific structural features, such as the hydrophobic regions and the distance between the quaternary nitrogens in bisbenzylisoquinolinium compounds, contribute to binding affinity and selectivity. oup.comnih.gov

Table 3: Mivacurium Interaction with Cholinergic Receptors

Receptor Target Action Organism/System
Nicotinic Acetylcholine Receptors (nAChR) Competitive Antagonist drugbank.comtg.org.au Human Motor End-Plate drugbank.com
Adult Human Muscular α1β1εδ nAChR Inhibitor (IC50 = 3.69 nM) caymanchem.com Xenopus oocytes expressing human recombinant receptor caymanchem.com
Neuronal nAChRs (α3β2, α3β4, α4β2, α7) Inhibitor caymanchem.com Xenopus oocytes expressing human recombinant receptors caymanchem.com
Muscarinic M2 and M3 Receptors Antagonist caymanchem.com Guinea Pig caymanchem.com
Neuronal Acetylcholine Receptor Subunit alpha-2 Antagonist drugbank.com Humans drugbank.com

Theoretical Approaches to Enzymatic Hydrolysis Mechanisms

The short duration of action of mivacurium is a direct result of its rapid hydrolysis by plasma butyrylcholinesterase (BChE), also known as pseudocholinesterase. washington.edudrugbank.comtg.org.aunih.gov Theoretical and computational approaches are crucial for understanding the mechanism of this enzymatic degradation.

The hydrolysis of mivacurium is stereoselective. oup.com The potent trans-trans and cis-trans isomers are rapidly hydrolyzed, with in vitro half-lives of less than two minutes. nih.gov In contrast, the less potent cis-cis isomer is hydrolyzed much more slowly, with a half-life of approximately 55 minutes in vivo. nih.govwashington.edu This rapid breakdown of the active isomers into inactive monoester and alcohol metabolites is what terminates the neuromuscular block. washington.edu

Molecular dynamics simulations can be used to study the conformational changes in both the enzyme and the substrate during the hydrolysis process. researchgate.netplos.org These simulations can help elucidate how mutations in the BChE gene, which can lead to a "silent" or atypical enzyme, affect the binding and breakdown of mivacurium. researchgate.netplos.orgresearchgate.net For example, simulations have shown that certain mutations can disrupt the catalytic triad (B1167595) of the enzyme, rendering it inactive against substrates like mivacurium. researchgate.netplos.org Computational studies can assess the inhibitory activities of various compounds and explore the catalytic mechanisms of cholinesterases with different substrates. researchgate.net

Table 4: Elimination Half-Lives of Mivacurium Stereoisomers

Stereoisomer Elimination Half-Life (in vivo) Clearance (in vivo)
(E)-trans-trans 1.9 ± 0.7 min nih.gov 53 ± 15 ml·min⁻¹·kg⁻¹ nih.gov
(E)-cis-trans 1.8 ± 1.1 min nih.gov 99 ± 37 ml·min⁻¹·kg⁻¹ nih.gov
(E)-cis-cis 52.9 ± 19.8 min nih.gov 4.6 ± 1.1 ml·min⁻¹·kg⁻¹ nih.gov

Chemical Stability and Degradation Kinetics of Cis Trans Mivacurium Chloride Non Enzymatic

In Vitro Degradation Pathways Independent of Plasma Cholinesterase

The in vitro degradation of mivacurium (B34715) chloride, separate from the action of plasma enzymes, is primarily governed by chemical hydrolysis. Unlike atracurium (B1203153), a structurally related benzylisoquinolinium compound, mivacurium chloride does not undergo Hofmann elimination—a spontaneous, non-enzymatic degradation process that is dependent on pH and temperature. researchgate.nettums.ac.ir The structural differences between mivacurium and atracurium, particularly the orientation of the ester linkages, make mivacurium resistant to this degradation pathway. wikipedia.org

Therefore, the principal non-enzymatic degradation pathway for mivacurium chloride in an aqueous solution is the chemical hydrolysis of its ester bonds. This process is distinct from the rapid, enzyme-catalyzed hydrolysis that occurs in plasma. The cis-trans isomer, being a major active component of the mixture, is susceptible to this chemical breakdown, which leads to the formation of a quaternary monoester and a quaternary alcohol, effectively terminating its neuromuscular blocking action. wikipedia.org

Chemical Hydrolysis and Factors Influencing Stability

The rate of non-enzymatic chemical hydrolysis of cis-trans-mivacurium (B12782831) chloride is significantly influenced by several factors, most notably pH and temperature.

Influence of pH: The stability of mivacurium chloride is highly dependent on pH. The commercial formulation is a sterile, aqueous solution with an acidic pH maintained between 3.5 and 5.0, sometimes adjusted with hydrochloric acid. fda.govfda.gov This acidic environment is crucial for minimizing spontaneous chemical hydrolysis and ensuring the shelf-life of the product. The compound is reported to be incompatible with highly alkaline solutions, specifically those with a pH greater than 8.5, as the rate of ester hydrolysis increases significantly under alkaline conditions. mims.com

Influence of Temperature and Dilution: Mivacurium chloride's stability is also a function of temperature and its concentration in solution. The product is recommended to be stored below 25°C (77°F), protected from light, and should not be frozen. mims.com Studies have demonstrated the chemical and physical stability of mivacurium chloride when diluted to a concentration of 0.5 mg/mL in various standard intravenous infusion fluids. The stability data under these conditions highlight its suitability for administration as a continuous infusion.

Table 1: Chemical and Physical Stability of Mivacurium Chloride (0.5 mg/mL) in Various Infusion Solutions
Infusion SolutionStorage ContainerTemperatureStability Duration
5% Dextrose Injection, USPPVC bags5°C to 25°C (41°F to 77°F)24 hours fda.gov
5% Dextrose and 0.9% Sodium Chloride Injection, USPPVC bags5°C to 25°C (41°F to 77°F)24 hours fda.gov
0.9% Sodium Chloride Injection, USPPVC bags5°C to 25°C (41°F to 77°F)24 hours fda.gov
Lactated Ringer's Injection, USPPVC bags5°C to 25°C (41°F to 77°F)24 hours fda.gov
5% Dextrose in Lactated Ringer's InjectionPVC bags5°C to 25°C (41°F to 77°F)24 hours fda.gov
Listed Infusion SolutionsNot Specified30°C (86°F)At least 48 hours medicines.org.ukhpra.ie
As listed in product information, including 5% dextrose, 0.9% sodium chloride, and Lactated Ringer's solutions. medicines.org.ukhpra.ie
Table 2: Summary of Factors Influencing Non-Enzymatic Stability of Mivacurium Chloride
FactorEffect on StabilityNotes
pHDecreased stability at high pHOptimal stability in acidic solution (pH 3.5-5.0). fda.govfda.gov Incompatible with solutions having pH > 8.5. mims.com
TemperatureDecreased stability at higher temperaturesRecommended storage below 25°C. mims.com Diluted solutions are stable for at least 48 hours at 30°C. medicines.org.ukhpra.ie Do not freeze. mims.com
LightPotential for degradationProtection from light is recommended for storage. mims.com

Comparative Molecular Pharmacology in Preclinical Models in Vitro and Animal Studies

Comparison of Neuromuscular Blocking Effects with Other Agents in Animal Models (e.g., cats, dogs, sheep)

Preclinical studies in several animal species have been instrumental in characterizing the potency, onset, and duration of action of cis-trans-mivacurium (B12782831) chloride and its isomers, often in direct comparison with other neuromuscular blocking drugs.

Mivacurium (B34715) chloride is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. medicines.org.ukfda.gov In cats, the trans-trans and cis-trans stereoisomers, which together constitute 92% to 96% of mivacurium chloride, exhibit comparable neuromuscular blocking potencies to the mixture itself. medicines.org.uk The cis-cis isomer, however, is estimated to be about one-tenth as potent as the other two isomers based on studies in this species. medicines.org.ukfda.gov

Pharmacological investigations in both cats and dogs have demonstrated that the metabolites of mivacurium, resulting from enzymatic hydrolysis, have negligible neuromuscular, autonomic, or cardiovascular effects at concentrations exceeding those typically observed in humans. hres.ca

Comparative studies have highlighted the distinct profile of mivacurium. In one study, the onset of relaxation with mivacurium was found to be longer (2.3 ± 1.3 min) compared to atracurium (B1203153) (1.4 ± 0.7 min) and vecuronium (B1682833) (1.3 ± 0.3 min). nih.gov However, the recovery time was significantly shorter for mivacurium (19.5 ± 7.9 min) than for atracurium (54.7 ± 6.6 min) and vecuronium (44.3 ± 8.6 min). nih.gov Another study noted that the time to 25% recovery of T1 after a bolus dose of mivacurium (0.15 mg/kg) was about 16 minutes, whereas for vecuronium, rocuronium (B1662866), and atracurium, it was approximately 40 minutes. oup.com

In dogs, the onset of action for cisatracurium, a related benzylisoquinolinium compound, has been reported as 3.8 minutes with a duration of action of 27.2 minutes. veteriankey.com While not a direct comparison with cis-trans-mivacurium, these data in a common preclinical model provide context for the duration of benzylisoquinolinium agents. Studies in dogs have also shown that inhalational anesthetics like isoflurane (B1672236) can potentiate and prolong the neuromuscular blockade induced by non-depolarizing agents. mdpi.com

The following table summarizes comparative data for neuromuscular blocking agents in preclinical animal models.

AgentAnimal ModelParameterValueReference
cis-trans-MivacuriumCatPotency vs. trans-trans isomerNot significantly different medicines.org.uk
cis-cis-MivacuriumCatPotency vs. other isomersApproximately 1/10th medicines.org.ukfda.gov
MivacuriumGeneral PreclinicalOnset of ActionLonger than atracurium and vecuronium nih.gov
MivacuriumGeneral PreclinicalRecovery Time (DUR 25)19.5 ± 7.9 min nih.gov
AtracuriumGeneral PreclinicalRecovery Time (DUR 25)54.7 ± 6.6 min nih.gov
VecuroniumGeneral PreclinicalRecovery Time (DUR 25)44.3 ± 8.6 min nih.gov
CisatracuriumDogOnset of Action3.8 min veteriankey.com
CisatracuriumDogDuration of Action27.2 min veteriankey.com

Differential Effects on Receptor Subtypes in Isolated Tissues and Cell Lines

The primary mechanism of action for cis-trans-mivacurium chloride is competitive antagonism at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate. drugbank.com In vitro studies using isolated tissues and cell lines expressing specific nAChR subtypes have provided more nuanced insights into its receptor pharmacology.

A key study utilizing Xenopus laevis oocytes injected with mRNA for various human nAChR subunits demonstrated that mivacurium, along with other non-depolarizing neuromuscular blocking agents, inhibits both muscle (α1β1εδ) and neuronal (α3β2, α3β4, α4β2, and α7) nAChRs. capes.gov.brnih.gov The inhibition of neuronal nAChRs occurred in the low micromolar range and was reversible and concentration-dependent. nih.gov

Interestingly, the nature of this inhibition (competitive versus non-competitive) was found to be dependent on both the specific nAChR subtype and the neuromuscular blocking agent being tested. nih.gov This suggests a differential interaction of this compound with various nAChR subtypes, which could underlie some of its specific pharmacological effects and side-effect profile. The inhibition of the presynaptic α3β2 nAChR subtype, which is expressed at the motor nerve ending, has been proposed as a possible molecular explanation for the train-of-four fade observed during non-depolarizing neuromuscular blockade. capes.gov.brnih.gov

The following table summarizes the observed effects of mivacurium on different nAChR subtypes in an in vitro oocyte expression system.

Receptor SubtypeEffect of MivacuriumNature of InhibitionReference
Muscle (α1β1εδ)InhibitionDependent on NMBA capes.gov.brnih.gov
Neuronal (α3β2)InhibitionDependent on NMBA capes.gov.brnih.gov
Neuronal (α3β4)InhibitionDependent on NMBA capes.gov.brnih.gov
Neuronal (α4β2)InhibitionDependent on NMBA capes.gov.brnih.gov
Neuronal (α7)InhibitionDependent on NMBA capes.gov.brnih.gov

In Vitro Studies on Compensatory Mechanisms in Disease Models (e.g., Myasthenia Gravis cell lines)

Myasthenia Gravis (MG) is an autoimmune disorder characterized by a significant reduction in the number of functional nAChRs at the neuromuscular junction due to autoantibodies. paans.org This reduction in nAChRs leads to an increased sensitivity to non-depolarizing neuromuscular blocking agents like this compound. mdpi.com

While direct in vitro studies using MG cell lines specifically treated with this compound are not extensively reported, research on the pathophysiology of MG and the cellular responses to nAChR loss provides a framework for understanding potential compensatory mechanisms. In MG, a compensatory mechanism has been observed where acetylcholine (ACh) quantal content is increased to counteract the reduced postsynaptic depolarization. nih.govmdpi.com This suggests a retrograde signal from the muscle to the nerve to enhance neurotransmitter release. nih.gov

Furthermore, in vitro studies on the human rhabdomyosarcoma cell line TE671, which expresses muscle-like nAChRs, have demonstrated that a loss of nAChRs, induced by monoclonal anti-nAChR antibodies, can trigger a compensatory upregulation of the mRNA levels for the α, β, and δ subunits of the nAChR. jci.org This suggests the existence of a muscular autoregulatory pathway that attempts to counteract the antibody-mediated receptor loss. jci.org

These findings from in vitro models imply that in a disease state like MG, the neuromuscular junction is not a passive target. The administration of a competitive antagonist like this compound would occur in a dynamic environment where the presynaptic terminal may be attempting to increase ACh release and the postsynaptic muscle cell may be trying to synthesize more receptors. The development of in vitro models of the neuromuscular junction, some of which can recapitulate aspects of MG by the addition of patient serum, offers a promising avenue for future studies to directly investigate the interaction of this compound with these compensatory mechanisms at a cellular level. columbia.edu

Future Directions in Cis Trans Mivacurium Chloride Research

Advancements in Stereoselective Synthesis

The synthesis of mivacurium (B34715) chloride, a mixture of three stereoisomers, has traditionally presented challenges in achieving high stereoselectivity. fda.govfda.gov The trans-trans and cis-trans isomers are the most potent and abundant, while the cis-cis isomer is significantly less active. fda.govmedicines.org.ukwikidoc.org Future research in stereoselective synthesis will likely focus on developing more efficient and scalable methods to produce specific, enantiomerically pure isomers of mivacurium and related benzylisoquinoline alkaloids.

Key strategies that are being explored include:

Asymmetric Transfer Hydrogenation (ATH): This technique, utilizing chiral catalysts like Noyori-type Ru(II) complexes, has shown promise in the synthesis of chiral precursors for muscle relaxants, including a precursor to mivacurium chloride. mdpi.comresearchgate.netresearchgate.net Future work may optimize these catalytic systems to improve yields and enantiomeric excess for the direct synthesis of mivacurium isomers.

Enzymatic and Chemoenzymatic Approaches: Biocatalysis offers a highly stereoselective and environmentally friendly alternative to traditional chemical synthesis. acs.org The use of enzymes such as norcoclaurine synthase (NCS) in Pictet-Spengler reactions to produce the core tetrahydroisoquinoline scaffold of benzylisoquinoline alkaloids is a significant area of interest. mdpi.comnih.govrsc.orgresearchgate.net Researchers are working on chemoenzymatic strategies that combine the strengths of biocatalysis and chemical synthesis to create modular and efficient pathways to complex molecules like the individual isomers of mivacurium. nih.gov

Advanced Cyclization Strategies: The Bischler-Napieralski and Pictet-Spengler reactions are fundamental to the synthesis of the isoquinoline (B145761) core. acs.orgmdpi.com Ongoing research aims to enhance the diastereoselectivity of these reactions through the use of novel chiral auxiliaries and catalysts, leading to more direct and controlled synthesis of the desired stereoisomers. mdpi.com

These advancements will not only facilitate a more profound investigation into the distinct pharmacological properties of each mivacurium isomer but also potentially lead to the development of new neuromuscular blocking agents with improved therapeutic indices.

Development of Novel Analytical Techniques for Isomer-Specific Research

A critical aspect of studying cis-trans-mivacurium (B12782831) chloride is the ability to accurately separate and quantify its individual stereoisomers and their metabolites. Future research will focus on the development and refinement of analytical techniques to achieve higher resolution, sensitivity, and speed.

Current and emerging techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for chiral separations in the pharmaceutical industry. phenomenex.blogbohrium.comnih.gov The development of more efficient chiral stationary phases (CSPs) is a continuous effort, with polysaccharide-based CSPs being particularly effective. chromatographyonline.comresearchgate.net Future advancements will likely involve the creation of novel CSPs with enhanced selectivity for benzylisoquinoline stereoisomers and the optimization of mobile phases for better separation. chromatographyonline.comresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a powerful technique for chiral separations, often providing faster analysis times and being more environmentally friendly than HPLC. bohrium.comchromatographyonline.com Further development of SFC methods, including column chemistries and instrumentation, is expected to improve its utility for the analysis of complex mixtures like mivacurium. chromatographyonline.com

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes, making it a valuable tool for chiral analysis. nih.gov Continued innovation in CE, such as the use of novel chiral selectors in the background electrolyte, will enhance its resolving power for isomeric drugs. nih.gov

Advanced Mass Spectrometry (MS) Techniques: Coupling separation techniques like HPLC and CE with tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for the identification and quantification of isomers and their metabolites. researchgate.net The use of high-resolution ion mobility spectrometry (IMS) coupled with time-of-flight (TOF) MS is an emerging area that can differentiate isomers based on their size, shape, and charge, even without chromatographic separation. tofwerk.com

These analytical advancements are essential for detailed pharmacokinetic and pharmacodynamic studies of the individual mivacurium isomers, as well as for quality control in the manufacturing of the drug. bohrium.comchromatographyonline.com

Elucidation of Detailed Molecular Interactions via Advanced Computational Methods

Computational modeling has become an indispensable tool in drug discovery and development, offering insights into drug-receptor interactions at the molecular level. mdpi.comresearchgate.netnih.gov For cis-trans-mivacurium chloride, advanced computational methods can help to elucidate the precise binding mechanisms of the different isomers to the nicotinic acetylcholine (B1216132) receptor (nAChR).

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the binding affinity and pose of each mivacurium isomer. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-receptor complex over time, allowing researchers to study the stability of the interaction and the conformational changes that occur upon binding. mdpi.comresearchgate.netnih.govresearchgate.net These simulations can reveal key amino acid residues involved in the interaction and the role of intermolecular forces, such as hydrogen bonds. mdpi.com

Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy of each isomer to the receptor, providing a quantitative measure of their binding affinity. mdpi.comresearchgate.net

By applying these computational methods, researchers can build a more detailed picture of why the trans-trans and cis-trans isomers are more potent than the cis-cis isomer. oup.com This knowledge can guide the rational design of new neuromuscular blocking agents with optimized potency and selectivity. mdpi.comresearchgate.net

Exploration of Metabolite Activity and Fate in Preclinical Models

Mivacurium is primarily metabolized through enzymatic hydrolysis by plasma cholinesterase, leading to the formation of a quaternary alcohol and a quaternary monoester metabolite. medicines.org.ukwikidoc.orgmedsafe.govt.nzfda.gov Preclinical studies in animal models, such as cats and dogs, have indicated that these metabolites possess insignificant neuromuscular, autonomic, or cardiovascular activity at concentrations higher than those typically observed in humans. medicines.org.ukmedsafe.govt.nz

However, future research in this area will likely involve more in-depth investigations using advanced analytical and physiological techniques. This could include:

Detailed Pharmacokinetic Profiling: Utilizing the advanced analytical methods described in section 11.2 to precisely track the formation and elimination of each metabolite from the individual isomers in various preclinical models.

In Vitro and In Vivo Receptor Binding Assays: Directly assessing the affinity of the purified metabolites for nicotinic and other relevant receptors to confirm their lack of significant pharmacological activity.

Studies in Models of Altered Metabolism: Investigating the pharmacokinetics and potential effects of the metabolites in preclinical models that mimic human conditions of reduced plasma cholinesterase activity, such as liver disease. medicines.org.ukmedsafe.govt.nz

These studies will serve to further solidify the safety profile of mivacurium by providing a more comprehensive understanding of the fate and activity of its metabolites under various physiological and pathological conditions.

Q & A

Q. What steps mitigate bias in studies investigating isomer-dependent hemodynamic effects?

  • Methodological Answer : Use blinded randomization for treatment groups in animal or organ bath studies. Pre-register hypotheses and statistical analysis plans on platforms like Open Science Framework. Disclose funding sources and conflicts of interest in compliance with journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.